3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine
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Overview
Description
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclohexylmethoxy group, an iodine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 3-(Cyclohexylmethoxy)-6-methylpyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products Formed
Substitution: Formation of 3-(Cyclohexylmethoxy)-2-substituted-6-methylpyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(Cyclohexylmethoxy)-6-methylpyridine.
Scientific Research Applications
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The cyclohexylmethoxy group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylmethoxy)-6-methylpyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodo-6-methylpyridine: Lacks the cyclohexylmethoxy group, resulting in different hydrophobic interactions.
3-(Cyclohexylmethoxy)-2-chloro-6-methylpyridine: Chlorine atom instead of iodine, leading to different reactivity and binding properties.
Uniqueness
3-(Cyclohexylmethoxy)-2-iodo-6-methylpyridine is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(cyclohexylmethoxy)-2-iodo-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXICVGKAQQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2CCCCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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